Accelerated Onset of Action: Balsalazide 6.75 g vs Mesalamine 2.4 g in Sigmoidoscopic Improvement at 2 Weeks
In a multicenter, randomized, double-blind, dose-response study (n=154), balsalazide 6.75 g daily demonstrated significantly more rapid onset of action than mesalamine 2.4 g daily, with greater sigmoidoscopic score improvement at 2 weeks [1]. This accelerated endoscopic response precedes and predicts symptomatic improvement, offering earlier objective confirmation of therapeutic effect.
| Evidence Dimension | Sigmoidoscopic Score Improvement at 2 Weeks |
|---|---|
| Target Compound Data | 54.7% improvement |
| Comparator Or Baseline | Mesalamine 2.4 g daily: 29.4% improvement |
| Quantified Difference | 25.3 percentage points absolute difference (p = 0.006) |
| Conditions | Multicenter RCT; active, mild-to-moderate ulcerative colitis; n=154; 8-week treatment duration |
Why This Matters
For clinical trial design and protocol planning, this 2-week sigmoidoscopic differentiation provides an early, objective endpoint that can reduce study duration and sample size requirements for proof-of-concept studies.
- [1] Levine DS, Riff DS, Pruitt R, et al. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis. Am J Gastroenterol. 2002 Jun;97(6):1398-407. View Source
